

Application Notes and Protocols for In Vivo Evaluation of EGFR-IN-142

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Compound of Interest

Compound Name: *Egfr-IN-142*

Cat. No.: *B15613284*

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Introduction

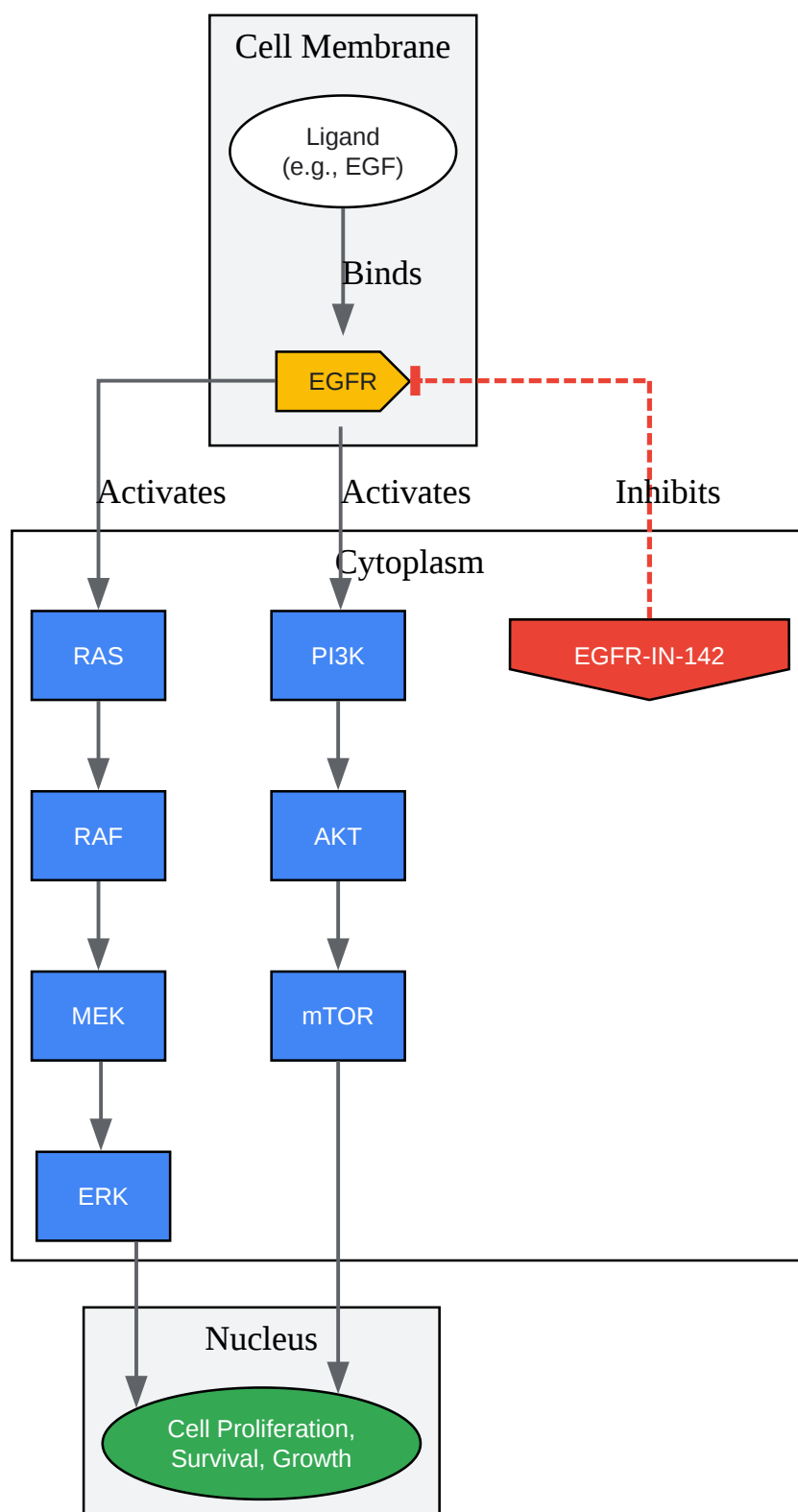
The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein that, when dysregulated through mutation or overexpression, is a key driver in the pathogenesis of various cancers, particularly Non-Small Cell Lung Cancer (NSCLC). While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance remains a significant clinical challenge. A common mechanism of resistance to third-generation TKIs like osimertinib is the emergence of the C797S mutation in the EGFR kinase domain.[1][2] **EGFR-IN-142** is a novel, potent, and selective fourth-generation EGFR inhibitor designed to overcome this resistance by effectively targeting EGFR harboring the C797S mutation, including double and triple mutant forms (e.g., Del19/T790M/C797S).[1][3]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of **EGFR-IN-142**, detailing its mechanism of action, protocols for assessing its efficacy and safety, and guidelines for data presentation and interpretation.

Mechanism of Action

EGFR activation, upon ligand binding, triggers dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, survival, and differentiation.[4][5] **EGFR-**

IN-142 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain. Its design allows for potent inhibition of EGFR harboring activating mutations (e.g., exon 19 deletions, L858R), the T790M resistance mutation, and critically, the C797S resistance mutation, while sparing wild-type EGFR to minimize toxicity.[6]



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Caption: EGFR Signaling Pathway and Inhibition by **EGFR-IN-142**.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of **EGFR-IN-142** that can be administered without causing unacceptable toxicity over a specified period.[\[7\]](#)

Methodology:

- Animal Model: Use healthy, immunocompromised mice (e.g., Nude (nu/nu) or NSG), 6-8 weeks old.
- Acclimation: Acclimate animals to housing conditions for at least one week before the experiment.[\[7\]](#)
- Group Allocation: Randomly assign animals to treatment groups (typically 3-5 animals per group), including a vehicle control group.
- Dose Selection: Based on in vitro cytotoxicity data, start with a range of doses in a dose-escalation scheme.
- Drug Formulation & Administration:
 - Formulation: Formulate **EGFR-IN-142** in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water). The formulation should ensure solubility and stability.
 - Administration: Administer the compound via the intended clinical route, typically oral gavage (PO), once daily (QD) for 14 consecutive days.[\[7\]](#)
- Monitoring:
 - Clinical Signs: Observe animals daily for signs of toxicity (changes in posture, activity, grooming, breathing).[\[7\]](#)
 - Body Weight: Measure body weight at least three times per week.[\[7\]](#)
 - Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.

Data Presentation:

Table 1: Summary of Maximum Tolerated Dose (MTD) Study Results

Animal Model	Strain	Administration Route	Dosing Regimen	Dose Level (mg/kg)	Observed Toxicities	MTD (mg/kg)
Mouse	Nude (nu/nu)	Oral (PO)	Daily for 14 days	25	No significant toxicity, <5% weight loss	100
				50	Reversible weight loss (5-10%), transient lethargy	
				100	Reversible weight loss (10-15%), mild skin rash	

||| | 200 | Significant weight loss (>20%), severe lethargy, mortality | |

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of **EGFR-IN-142** in a relevant cancer model harboring EGFR mutations, particularly the C797S resistance mutation.

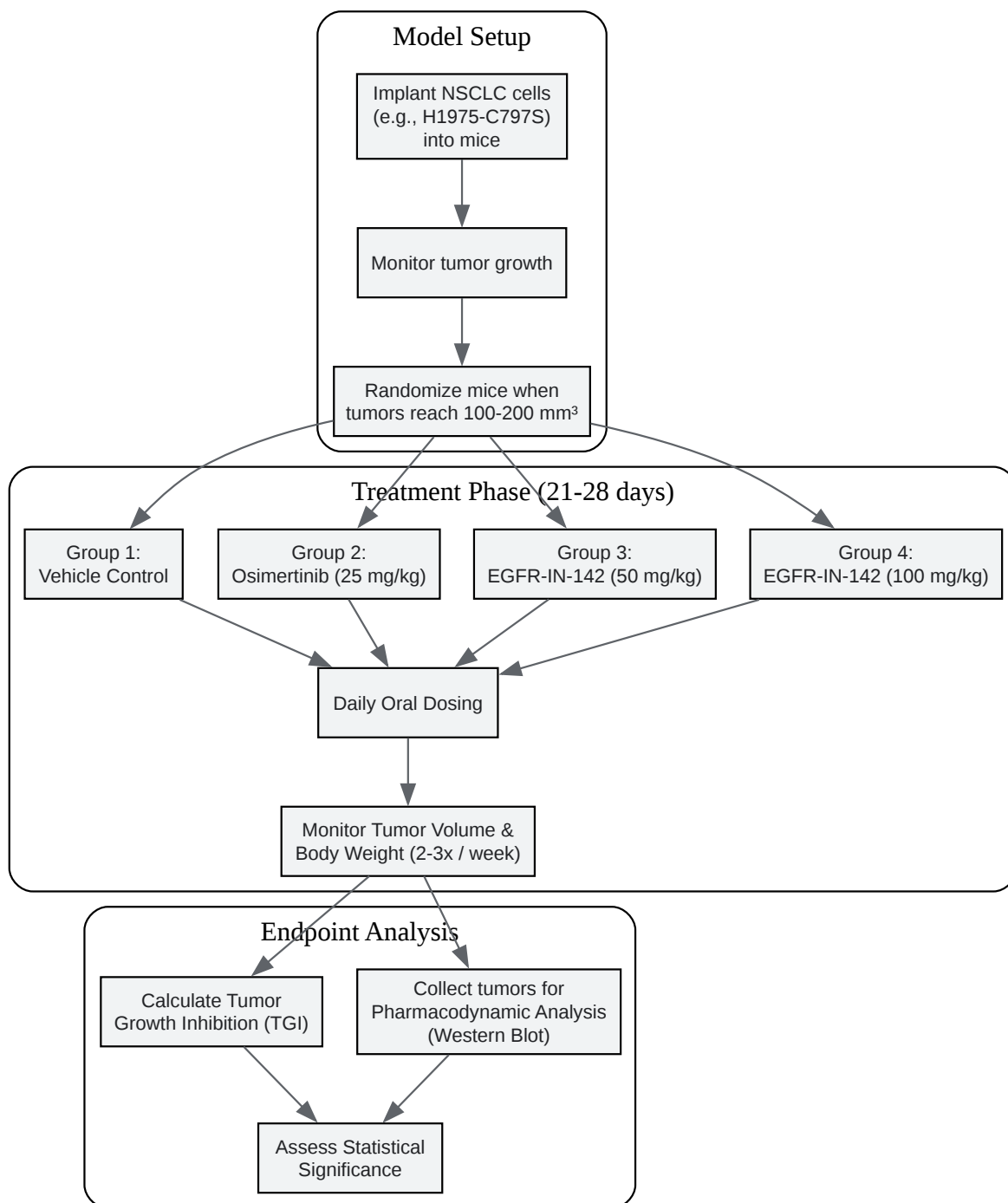
Methodology:

- Cell Lines and Animal Models:

- Use NSCLC cell lines with relevant EGFR mutations. A common model for C797S resistance is the NCI-H1975 cell line, which expresses both the L858R activating mutation and the T790M resistance mutation. The C797S mutation can be introduced via gene editing (e.g., CRISPR-Cas9).[8]
- Alternatively, patient-derived xenograft (PDX) models established from tumors with acquired resistance to third-generation TKIs are highly valuable.[9]
- Implant tumor cells subcutaneously into the flank of 6-8 week old immunocompromised mice.
- Tumor Growth and Randomization:
 - Monitor tumor growth using calipers.
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 8-10 mice per group).[9]
- Treatment Administration:
 - Administer **EGFR-IN-142** at doses at or below the determined MTD (e.g., 25, 50, 100 mg/kg).
 - Include a vehicle control group and a positive control group (e.g., osimertinib, to demonstrate resistance).
 - Administer treatment daily via oral gavage for a predefined period (e.g., 21-28 days).[9]
- Efficacy Endpoints:
 - Tumor Volume: Measure tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
 - Body Weight: Monitor body weight 2-3 times per week as a measure of general health and toxicity.
 - Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control

group)) x 100. A TGI of 121% was observed for BI-4020, a similar 4th generation inhibitor, in a PC-9 EGFRdel19/T790M/C797S model.[1]

- Pharmacodynamic (PD) Analysis:
 - At the end of the study, collect tumor tissues for analysis (e.g., Western blotting) to confirm inhibition of EGFR signaling (e.g., decreased phosphorylation of EGFR, AKT, and ERK).
[10]



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Caption: In Vivo Efficacy Study Experimental Workflow.

Data Presentation:

Table 2: Summary of In Vivo Efficacy in H1975-C797S Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Final Tumor Volume (mm ³)	Tumor Growth Inhibition (TGI) (%)	p-value (vs. Vehicle)
Vehicle Control	-	QD, PO	1500 ± 250	-	-
Osimertinib	25	QD, PO	1450 ± 220	3.3	>0.05
EGFR-IN-142	50	QD, PO	450 ± 110	70.0	<0.001

| **EGFR-IN-142** | 100 | QD, PO | 120 ± 50 | 92.0 | <0.0001 |

Safety and Toxicology Assessment

Objective: To characterize the safety profile of **EGFR-IN-142** and identify potential on-target and off-target toxicities.

Methodology:

- Study Design: Conduct studies in both rodent (e.g., Sprague-Dawley rats) and non-rodent species, if required for IND-enabling studies.
- Dosing: Administer **EGFR-IN-142** daily for an extended period (e.g., 28 days) at doses up to the MTD.
- Monitoring and Sample Collection:
 - Clinical Observations: Perform daily detailed clinical observations.
 - Body Weight and Food Consumption: Record weekly.
 - Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for complete blood counts and serum chemistry panels to monitor organ function

(liver, kidney).[11]

- Histopathology: At necropsy, collect major organs and tissues for histopathological examination to identify any microscopic changes.
- Common EGFR Inhibitor-Associated Toxicities: Pay close attention to toxicities commonly associated with EGFR inhibition, which include:
 - Dermatological: Skin rashes, alopecia.[11]
 - Gastrointestinal: Diarrhea, mucositis, weight loss.[11]
 - Renal: While less common, some EGFR inhibitors have been associated with renal toxicity.[12]

Data Presentation:

Table 3: Summary of 28-Day Toxicology Study in Rats

Parameter	Vehicle Control	EGFR-IN-142 (25 mg/kg)	EGFR-IN-142 (75 mg/kg)
Body Weight Change (%)	+15%	+12%	-5%
Key Hematology			
White Blood Cells (10 ⁹ /L)	8.5 ± 1.2	8.2 ± 1.5	7.9 ± 1.3
Key Clinical Chemistry			
ALT (U/L)	40 ± 8	45 ± 10	65 ± 15*
Creatinine (mg/dL)	0.5 ± 0.1	0.5 ± 0.1	0.6 ± 0.2
Key Histopathology Findings	No significant findings	Mild follicular hyperkeratosis in skin	Moderate follicular hyperkeratosis, mild inflammation in colon

*p<0.05 vs. Vehicle Control

Disclaimer: The specific compound "**EGFR-IN-142**" is used as a representative example for a novel fourth-generation EGFR inhibitor. The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results will vary. Researchers must adapt these protocols based on the specific properties of their compound and adhere to all institutional and governmental regulations regarding animal welfare.

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Evaluation of EGFR-IN-142]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15613284#egfr-in-142-in-vivo-experimental-design>]

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